molecular formula C13H18Br2O B13484596 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene

1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene

Cat. No.: B13484596
M. Wt: 350.09 g/mol
InChI Key: RJSPVYXYDSRVGY-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and an isopentyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene typically involves multi-step reactions. One common method includes:

Chemical Reactions Analysis

1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and interactions involving brominated organic compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene exerts its effects involves electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to attack by electrophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene can be compared with other bromobenzenes such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopentyloxy group, which can influence its reactivity and applications.

Properties

Molecular Formula

C13H18Br2O

Molecular Weight

350.09 g/mol

IUPAC Name

1-bromo-4-[2-bromo-1-(3-methylbutoxy)ethyl]benzene

InChI

InChI=1S/C13H18Br2O/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3

InChI Key

RJSPVYXYDSRVGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(CBr)C1=CC=C(C=C1)Br

Origin of Product

United States

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